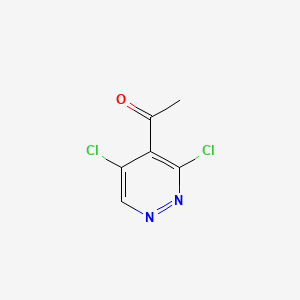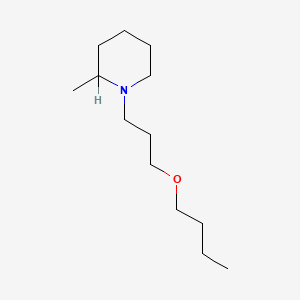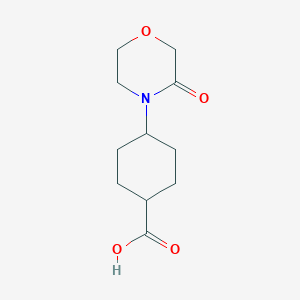
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid is an organic compound that features a morpholine ring fused with a cyclohexane carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Cyclohexane Carboxylic Acid Derivative: The cyclohexane carboxylic acid derivative can be prepared through the oxidation of cyclohexanol using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the morpholine ring with the cyclohexane carboxylic acid derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid or cyclohexane-1,4-dione.
Reduction: Formation of 4-(3-Hydroxy-morpholin-4-yl)-cyclohexanecarboxylic acid.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-Oxo-morpholin-4-yl)-benzoic acid: Similar structure but with a benzoic acid group instead of a cyclohexane carboxylic acid group.
4-(3-Oxo-morpholin-4-yl)-phenylacetic acid: Contains a phenylacetic acid group instead of a cyclohexane carboxylic acid group.
Uniqueness
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid is unique due to its combination of a morpholine ring and a cyclohexane carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-(3-oxomorpholin-4-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChI Key |
PYUCPAGYOOYTBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCOCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
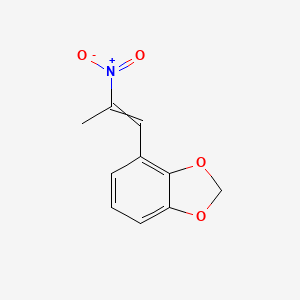
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
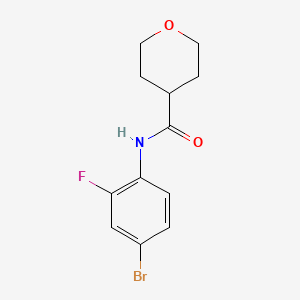
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
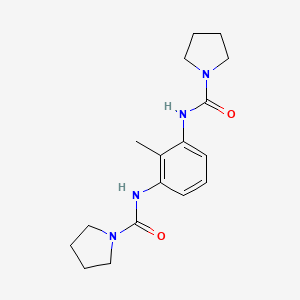
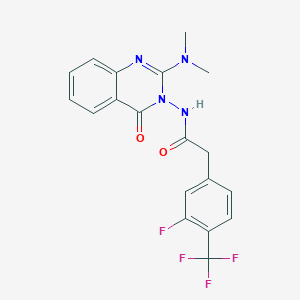
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)

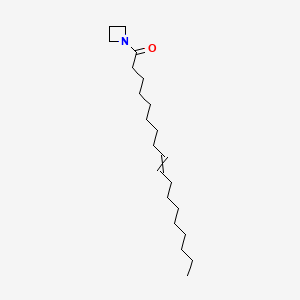
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
